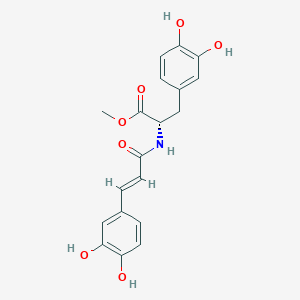
trans-Clovamide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Clovamide Methyl Ester: is a derivative of clovamide, a naturally occurring compound found in plants such as red clover (Trifolium pratense) and cocoa beans (Theobroma cacao). Clovamide and its derivatives, including this compound, belong to the class of phenolamides, which are known for their antioxidant, anti-inflammatory, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Clovamide Methyl Ester typically involves a peptide coupling reaction between trans-caffeic acid and L-DOPA methyl ester. This reaction can be catalyzed by various reagents, including thionyl chloride in methanol, to form the desired ester . Another method involves the use of engineered microbial hosts such as Saccharomyces cerevisiae and Lactococcus lactis to produce clovamide and its derivatives .
Industrial Production Methods: The use of microbial hosts for biosynthesis could also be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: trans-Clovamide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxides, amines.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides
Aplicaciones Científicas De Investigación
Chemistry: trans-Clovamide Methyl Ester is used as a model compound in studies investigating the antioxidant properties of phenolamides. It is also used in the synthesis of other bioactive molecules .
Biology: In biological research, this compound is studied for its potential neuroprotective effects and its ability to modulate oxidative stress in cells .
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. It is being investigated as a potential therapeutic agent for diseases associated with oxidative stress, such as Alzheimer’s disease and cardiovascular diseases .
Industry: In the food industry, this compound is explored for its potential as a natural antioxidant additive to enhance the shelf life of food products .
Mecanismo De Acción
trans-Clovamide Methyl Ester exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress-induced damage to cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . Additionally, it modulates signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and neuroprotective effects .
Comparación Con Compuestos Similares
Clovamide: The parent compound, known for its antioxidant and anti-inflammatory properties.
D-clovamide: A stereoisomer with similar biological activities.
L-clovamide: Another stereoisomer with comparable effects.
Dihydroclovamide: A hydrogenated derivative with distinct antioxidant properties.
Uniqueness: trans-Clovamide Methyl Ester is unique due to its methyl ester group, which enhances its lipophilicity and potentially improves its bioavailability compared to other clovamide derivatives. This modification may also influence its interaction with biological membranes and its overall pharmacokinetic profile .
Propiedades
Fórmula molecular |
C19H19NO7 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C19H19NO7/c1-27-19(26)13(8-12-3-6-15(22)17(24)10-12)20-18(25)7-4-11-2-5-14(21)16(23)9-11/h2-7,9-10,13,21-24H,8H2,1H3,(H,20,25)/b7-4+/t13-/m0/s1 |
Clave InChI |
XEMOVRYQMGXSLS-LVDDQXARSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C=C1)O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


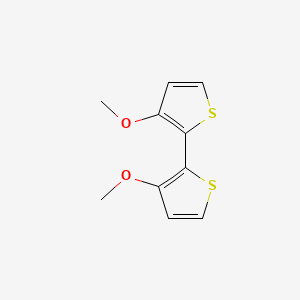
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid](/img/structure/B13447631.png)
![2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
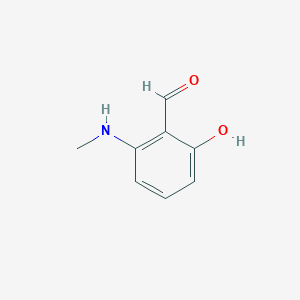
![(6R,7S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13447649.png)
![rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447656.png)
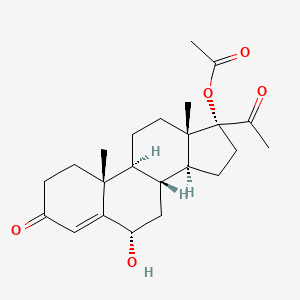
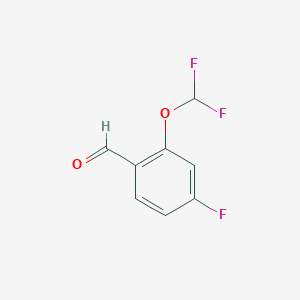
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
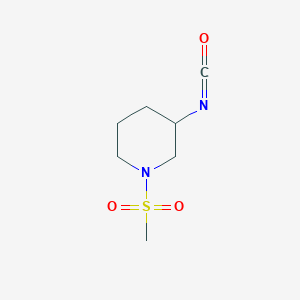
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
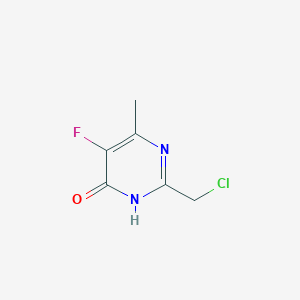

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)
